[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine
Description
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Properties
IUPAC Name |
tert-butyl N-[[C-(phenoxymethyl)-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3/c1-14(2,3)24-13(22)21-20-12(19-10-15(16,17)18)9-23-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZBOKGGYWBHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethylamine, also known by its IUPAC name tert-butyl N-[[C-(phenoxymethyl)-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate, has garnered attention in the scientific community due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20F3N3O3
- Molecular Weight : 347.33 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the trifluoroethyl group is notable for its ability to enhance lipophilicity and potentially improve membrane permeability. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions to release the active amine functionality.
Antifungal Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit antifungal properties. For instance, research on related phenoxyethylamines has shown promising results against various fungal strains. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific metabolic pathways .
Antitumor Activity
Preliminary investigations into the antitumor potential of related compounds suggest that they may induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways such as the MAPK pathway. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines .
Case Studies
-
Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal activity against Candida albicans.
- Methodology : The compound was tested using broth microdilution methods.
- Results : Showed significant inhibition at concentrations as low as 10 µg/mL.
-
Antitumor Screening :
- Objective : Assess cytotoxic effects on human breast cancer cell lines (MCF-7).
- Methodology : MTT assay was employed to determine cell viability.
- Results : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 10 | Membrane disruption |
| Antitumor | MCF-7 (breast cancer) | 25 | Apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
